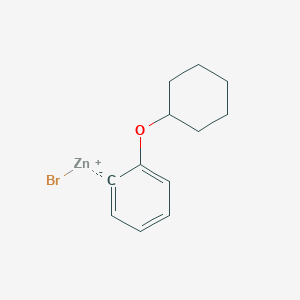
2-CyclohexyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CyclohexyloxyphenylZinc bromide is an organozinc compound with the molecular formula C12H15BrOZn. This compound is used in various organic synthesis reactions due to its reactivity and ability to form carbon-carbon bonds. It is typically available as a solution in tetrahydrofuran (THF) and is known for its utility in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-CyclohexyloxyphenylZinc bromide can be synthesized through the reaction of 2-bromo-1-cyclohexyloxybenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Bromo-1-cyclohexyloxybenzene+Zn→2-CyclohexyloxyphenylZinc bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-CyclohexyloxyphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-CyclohexyloxyphenylZinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-CyclohexyloxyphenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the cyclohexyloxy group.
CyclohexylZinc bromide: Similar but lacks the phenyl group.
2-MethoxyphenylZinc bromide: Similar but has a methoxy group instead of a cyclohexyloxy group.
Uniqueness
2-CyclohexyloxyphenylZinc bromide is unique due to the presence of both the cyclohexyloxy and phenyl groups, which provide distinct reactivity and selectivity in organic synthesis reactions. This makes it a valuable reagent for the synthesis of complex molecules that require specific functional group compatibility.
Properties
Molecular Formula |
C12H15BrOZn |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
bromozinc(1+);cyclohexyloxybenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-4,7,12H,2,5-6,9-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
REWBILATOJZMLD-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





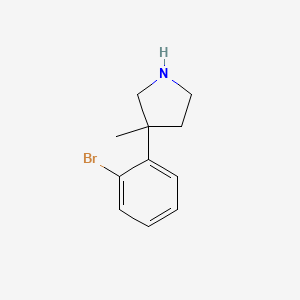
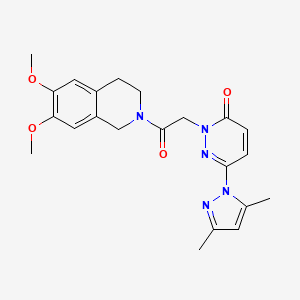
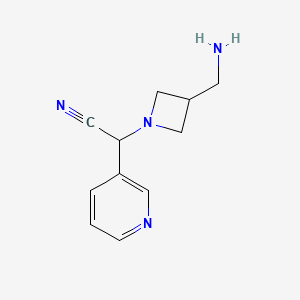
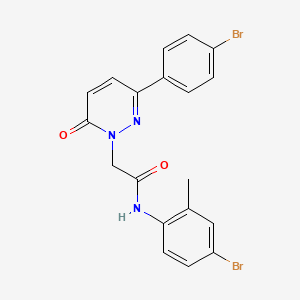
![Ethyl 2-(spiro[2.3]hexan-4-yl)acetate](/img/structure/B14880292.png)
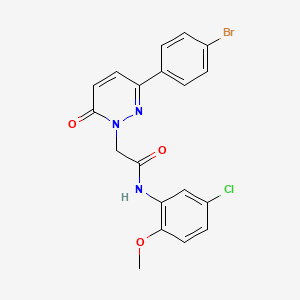
![5-(3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880297.png)
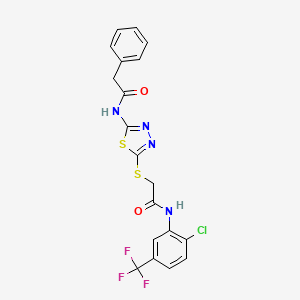
![8-Benzyl-6-azaspiro[3.4]octane](/img/structure/B14880304.png)
![5-Amino-1-cyclopentyl-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14880311.png)
![5-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880315.png)
